Cas no 81762-92-7 (Loxoprofen Impurity 11)

Loxoprofen Impurity 11 structure
Loxoprofen Impurity 11 structure
Nome del prodotto:Loxoprofen Impurity 11
Numero CAS:81762-92-7
MF:C16H20O3
MW:260.328205108643
CID:4764915

Loxoprofen Impurity 11 Proprietà chimiche e fisiche

Nomi e identificatori

    • Loxoprofen impurity 7/2-(4-(2-oxo cyclopentylmethyl)phenyl)propionic acidmethyl ester
    • Loxoprofen Related Compound
    • Benzeneacetic acid, α-methyl-4-[(2-oxocyclopentyl)methyl]-, methyl ester
    • Methyl α-methyl-4-[(2-oxocyclopentyl)methyl]benzeneacetate (ACI)
    • Loxoprofen Impurity 11
    • Inchi: 1S/C16H20O3/c1-11(16(18)19-2)13-8-6-12(7-9-13)10-14-4-3-5-15(14)17/h6-9,11,14H,3-5,10H2,1-2H3
    • Chiave InChI: ULWVQWBFONIXFV-UHFFFAOYSA-N
    • Sorrisi: O=C(C(C)C1C=CC(CC2CCCC2=O)=CC=1)OC

Loxoprofen Impurity 11 Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: 2,2′-Bipyridine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Toluene ;  18 h, rt
Riferimento
Ni-catalyzed direct alcoholysis of N-acylpyrrole-type tertiary amides under mild conditions
Chen, Hang; Chen, Dong-Huang; Huang, Pei-Qiang, Science China: Chemistry, 2020, 63(3), 370-376

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hexamethylphosphoramide ,  Trichlorosilane Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Boryl Radical Activation of Benzylic C-OH Bond: Cross-Electrophile Coupling of Free Alcohols and CO2 via Photoredox Catalysis
Li, Wen-Duo; Wu, Yang; Li, Shi-Jun ; Jiang, Yi-Qian; Li, Yan-Lin; et al, Journal of the American Chemical Society, 2022, 144(19), 8551-8559

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt → 60 °C; 6 h, 60 °C
Riferimento
Synthesis of loxoprofen sodium
Feng, Jiao; Pan, He-lin; Yu, Yan-kun; Long, Zhong-zhu; Cai, Shui-hong, Huaxue Shiji, 2016, 38(1), 88-90

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, rt; rt → 0 °C
1.2 Reagents: Water
Riferimento
Amide-Ligand-Promoted Silver-Catalyzed C-H Fluorination via Radical/Polar Crossover
Yamashita, Kenji ; Fujiwara, Yuki; Hamashima, Yoshitaka, Journal of Organic Chemistry, 2023, 88(3), 1865-1874

Loxoprofen Impurity 11 Raw materials

Loxoprofen Impurity 11 Preparation Products

Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd